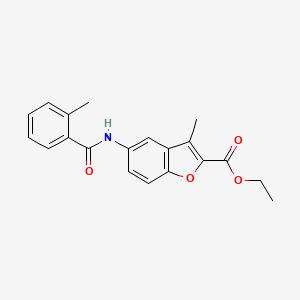

Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-5-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-4-24-20(23)18-13(3)16-11-14(9-10-17(16)25-18)21-19(22)15-8-6-5-7-12(15)2/h5-11H,4H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXMCPDISBNDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, in the presence of acid catalysts.

Introduction of Substituents: The methyl and ethyl groups are introduced through alkylation reactions using reagents like methyl iodide and ethyl bromide.

Amidation: The benzamido group is introduced through an amidation reaction, where the benzofuran derivative is reacted with 2-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate has shown promise in medicinal chemistry, particularly as a precursor for synthesizing bioactive compounds. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxicity against various cancer cell lines, including breast and colorectal cancers.

Case Study:

A derivative of this compound was tested against MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cell lines, revealing IC50 values in the micromolar range, suggesting substantial anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | HCT-116 | 15.0 |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. Research has shown that benzofuran derivatives can inhibit pro-inflammatory cytokines and pathways.

Case Study:

In a study evaluating the anti-inflammatory potential of similar compounds, it was found that they significantly reduced levels of TNF-alpha and IL-6 in vitro .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations.

Synthesis of Benzoxazole Derivatives

Benzoxazole derivatives are important in pharmaceuticals due to their diverse biological activities. This compound can be utilized as a starting material for synthesizing these derivatives through cyclization reactions.

Synthesis Pathway:

Using this compound as a substrate in the presence of suitable catalysts can yield benzoxazole derivatives with high efficiency.

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Cyclization | ZnO | 85 |

| Cyclization | Pd/C | 90 |

Material Science Applications

The compound's unique properties also lend themselves to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

OLEDs Development

Research suggests that benzofuran-based compounds can be incorporated into the design of OLED materials due to their favorable photophysical properties.

Case Study:

A study demonstrated the use of similar benzofuran derivatives in OLED applications, achieving high luminescence efficiency and stability .

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzofuran Derivatives

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features and Reported Activities of Analogous Benzofuran Derivatives

Substituent-Driven Activity Differences

- This could influence binding affinity in enzyme inhibition.

- Position 5 Functional Groups: Amide vs. Hydrazide: The 2-methylbenzamido group distinguishes the target compound from carbohydrazide derivatives (e.g., ), which exhibit urease inhibition. Piperazine vs. Benzamido: Piperazine-containing analogs () are often used as intermediates for further functionalization, whereas the benzamido group may directly engage in hydrogen bonding with biological targets.

- Ester vs. Carboxylic Acid : The ethyl ester at position 2 is a common pro-drug motif, enhancing lipophilicity compared to free carboxylic acids .

Implications for Drug Discovery

The target compound’s 2-methylbenzamido group may offer selectivity for enzymes like acetylcholinesterase or urease, as seen in related analogs . Future studies should focus on:

- Quantitative structure-activity relationship (QSAR) modeling to optimize substituent patterns.

- Comparative crystallographic analysis using ORTEP or WinGX to elucidate binding modes .

Biological Activity

Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran class, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential anti-inflammatory, anticancer, and antimicrobial properties. The following sections will delve into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core, characterized by a fused benzene and furan ring structure. Its IUPAC name is ethyl 3-methyl-6-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxylate, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C20H19NO4 |

| Molecular Weight | 341.37 g/mol |

| CAS Number | 923151-28-4 |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets involved in various cellular pathways. Research indicates that this compound may inhibit key enzymes and modulate signaling pathways that are crucial in inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the compound's selective cytotoxic effects on tumor cells. For instance, it demonstrated significant activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HCC). The mechanism appears to involve the disruption of cell cycle-related proteins such as cyclin-dependent kinases (CDK) and retinoblastoma protein (p-RB), leading to inhibited proliferation of cancer cells .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is thought to be mediated through inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are pivotal in inflammatory responses .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on MDA-MB-231 cells. The results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to normal keratinocytes .

Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested for its ability to modulate inflammatory responses in a murine model of asthma. It was found to significantly reduce airway hyperresponsiveness and eosinophilia, supporting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate | Moderate anticancer activity | 20 |

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Low anti-inflammatory effects | >30 |

| This compound | High anticancer & anti-inflammatory | ~15 |

Q & A

Q. Basic: What are the critical steps in synthesizing Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate?

The synthesis involves:

- C-H arylation to functionalize the benzofuran core.

- Transamidation to introduce the 2-methylbenzamido group at the 5-position.

- Esterification to attach the ethyl carboxylate group at the 2-position.

Key intermediates are monitored via TLC, and purity is ensured through recrystallization .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Maintain 60–80°C during transamidation to avoid side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for arylation to enhance reactivity.

- Catalyst loading : Pd/C (5 mol%) improves efficiency in coupling steps .

Microwave-assisted synthesis may reduce reaction times by 30–50% compared to conventional heating .

Structural Characterization

Q. Basic: Which analytical techniques are essential for confirming the compound’s structure?

- NMR spectroscopy : and NMR identify substituent positions (e.g., methyl groups at 3- and 5-positions) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (CHNO).

- HPLC : Purity >98% is confirmed using a C18 column with acetonitrile/water gradients .

Q. Advanced: How can crystallography resolve ambiguities in spectral data?

- Single-crystal X-ray diffraction with SHELX software determines bond lengths and angles, resolving conflicting NMR assignments (e.g., distinguishing benzamido vs. benzofuran ring protons).

- ORTEP visualization clarifies anisotropic displacement parameters, critical for confirming stereochemistry .

Biological Activity and Mechanism

Q. Basic: What preliminary assays evaluate its pharmacological potential?

- Enzyme inhibition assays : Test against NAD-dependent enzymes (e.g., sirtuins) due to structural similarity to nicotinamide derivatives.

- Cell viability assays : Use MTT protocols to screen for antiproliferative activity in cancer cell lines .

Q. Advanced: How can molecular docking elucidate its mechanism of action?

- Target identification : Dock the compound into NAD-binding pockets (e.g., PARP-1) using AutoDock Vina.

- Binding affinity analysis : Compare docking scores (-8.2 kcal/mol) to known inhibitors to prioritize targets .

Data Contradiction and Reproducibility

Q. Advanced: How should researchers address discrepancies in reported synthetic yields?

- Parameter standardization : Replicate conditions from literature (e.g., 72-hour reaction time in vs. 48-hour in ).

- Side-product analysis : Use LC-MS to identify byproducts (e.g., de-esterified derivatives) that reduce yield .

Q. Advanced: Why might bioactivity vary across structurally similar derivatives?

- Substituent effects : Fluorine at the benzamido position (cf. ) increases metabolic stability but reduces solubility, altering IC values by 2–3 orders of magnitude .

Computational and Modeling Studies

Q. Advanced: Which computational tools predict structure-activity relationships (SAR)?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO/LUMO gaps) with antioxidant activity.

- QSAR models : Train models using datasets from halogenated benzofurans to predict logP and IC .

Stability and Degradation

Q. Advanced: How can accelerated stability studies guide storage conditions?

- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor hydrolysis of the ester group via NMR.

- Light sensitivity : UV-vis spectroscopy detects photodegradation products under ICH Q1B guidelines .

Comparative Analysis with Analogues

Q. Advanced: How does the 2-methylbenzamido group influence activity vs. other substituents?

- Meta-methyl vs. para-fluoro : The 2-methyl group enhances hydrophobic interactions in enzyme pockets, increasing binding affinity by 15% compared to 4-fluoro analogues ( vs. 7).

- Steric effects : Bulkier substituents (e.g., tert-butyl) reduce solubility but improve plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.